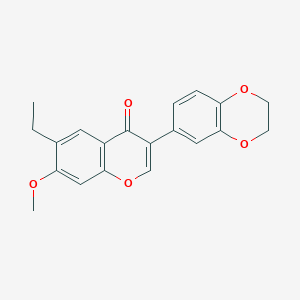

3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-6-乙基-7-甲氧基色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one is a complex organic compound that features a unique structure combining a benzodioxin ring and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

科学研究应用

植物化学性质和生物活性

与 3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-6-乙基-7-甲氧基色满-4-酮相关的化合物,如苯并恶嗪酮,表现出一系列生物活性。这些活性包括植物毒性、抗真菌、抗微生物和拒食作用。它们作为天然除草剂模型的潜在应用及其在植物防御机制中的作用值得注意。它们在生态行为中的降解重要性以及用于研究它们的新分析方法的开发也是重要的研究领域 (Macias、Marín、Oliveros-Bastidas 和 Molinillo,2009)。

合成和衍生物

已经探索了与本化合物相关的衍生物的合成,特别是 5-取代-6-甲氧基或 6-羟基-2,3-二氢-1,4-苯并二氧杂环。这些衍生物是通过锂化中间体形成的,突出了这类化合物的合成多功能性 (Besson、Hretani、Coudert 和 Guillaumet,1993)。

抗癌潜力

已经研究了新的衍生物(特别是 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物)的合成和抗癌评价。这些化合物对各种癌细胞系显示出潜在活性,表明它们在癌症治疗中的潜在用途 (Bekircan、Kucuk、Kahveci 和 Bektaş,2008)。

化感作用

这些化合物,特别是苯并恶嗪酮,已经过研究其化感作用。重点介绍了它们在植物防御中的作用以及由于其生物特性(例如抗真菌和杀虫特性)在农业中的潜在用途。本文还讨论了从天然来源合成和分离这些化合物 (Macias、Marín、Oliveros-Bastidas、Chinchilla、Simonet 和 Molinillo,2006)。

昆虫的生物活性

4-[(6-取代的 2,2-二甲基-2H-色满-7-基)甲氧基]苯甲酸乙酯及其类似物在昆虫幼虫中表现出生物活性,特别是抗幼虫激素活性。这项研究提供了对这些化合物在昆虫发育中的作用及其在害虫控制中的潜在应用的见解 (Furuta、Fujita、Ibushi、Shiotsuki、Yamada 和 Kuwano,2010)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .

Result of Action

Based on its structural similarity to other compounds, it may induce changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

安全和危害

未来方向

The future directions for research on similar compounds could involve further investigation of their biological activities and potential applications. For instance, the antibacterial potential and inhibitory activity against the lipoxygenase enzyme of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been studied .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with appropriate chromenone derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to ensure consistent product quality .

化学反应分析

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-12-8-14-18(10-17(12)22-2)25-11-15(20(14)21)13-4-5-16-19(9-13)24-7-6-23-16/h4-5,8-11H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLPJUFRXNGYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)

![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)

![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)

![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)

![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)